2,2-dimethyl-N-(2,2,2-trichloro-1-{[2-(ethylsulfanyl)-6-methylpyrimidin-4-yl]oxy}ethyl)propanamide
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Overview
Description
2,2-Dimethyl-N-(2,2,2-trichloro-1-((2-(ethylthio)-6-methyl-4-pyrimidinyl)oxy)ethyl)propanamide is a complex organic compound with a molecular formula of C14H20Cl3N3O2S and a molecular weight of 400.757 . This compound is notable for its unique structure, which includes multiple functional groups such as trichloromethyl, ethylthio, and pyrimidinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(2,2,2-trichloro-1-((2-(ethylthio)-6-methyl-4-pyrimidinyl)oxy)ethyl)propanamide typically involves multiple steps:
Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the pyrimidinyl intermediate. This can be achieved through the reaction of 2-chloro-6-methylpyrimidine with ethanethiol under basic conditions.
Introduction of the Trichloromethyl Group: The next step involves the introduction of the trichloromethyl group. This can be done by reacting the pyrimidinyl intermediate with trichloroacetyl chloride in the presence of a base.
Formation of the Final Compound: The final step involves the reaction of the trichloromethylated pyrimidinyl intermediate with 2,2-dimethylpropanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(2,2,2-trichloro-1-((2-(ethylthio)-6-methyl-4-pyrimidinyl)oxy)ethyl)propanamide can undergo various types of chemical reactions:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloromethyl group can be reduced to form dichloromethyl or monochloromethyl derivatives.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dichloromethyl or monochloromethyl derivatives.
Substitution: Corresponding amine or thiol derivatives.
Scientific Research Applications
2,2-Dimethyl-N-(2,2,2-trichloro-1-((2-(ethylthio)-6-methyl-4-pyrimidinyl)oxy)ethyl)propanamide has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-(2,2,2-trichloro-1-((2-(ethylthio)-6-methyl-4-pyrimidinyl)oxy)ethyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: It may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-N-(2,2,2-trichloro-1-(2-mercapto-6-oxo-1(6H)-pyrimidinyl)ethyl)propanamide
- 2,2-Dimethyl-N-(2,2,2-trichloro-1-(3-(methyl-4-o-tolylazo-phenyl)thioureido)ethyl)propanamide
- 2,2-Dimethyl-N-(2,2,2-trichloro-1-(4,6-dimethyl-2-pyrimidinyl)thio)ethyl)propanamide
Uniqueness
2,2-Dimethyl-N-(2,2,2-trichloro-1-((2-(ethylthio)-6-methyl-4-pyrimidinyl)oxy)ethyl)propanamide is unique due to its combination of trichloromethyl, ethylthio, and pyrimidinyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H20Cl3N3O2S |
---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-(2-ethylsulfanyl-6-methylpyrimidin-4-yl)oxyethyl]propanamide |
InChI |
InChI=1S/C14H20Cl3N3O2S/c1-6-23-12-18-8(2)7-9(19-12)22-11(14(15,16)17)20-10(21)13(3,4)5/h7,11H,6H2,1-5H3,(H,20,21) |
InChI Key |
OSCZKMNZCKIZHG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=CC(=N1)OC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C)C |
Origin of Product |
United States |
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